
Acronycidine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,8-Trimethoxydictamnine involves the methoxylation of a furoquinoline precursor. The specific synthetic routes and reaction conditions are detailed in various chemical literature sources. Generally, the process involves the use of methoxy reagents under controlled conditions to achieve the desired substitution on the furoquinoline ring .
Industrial Production Methods
Industrial production methods for 5,7,8-Trimethoxydictamnine are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The process would require stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,7,8-Trimethoxydictamnine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methoxy groups or the furoquinoline ring.
Reduction: This reaction can reduce the quinoline ring, potentially altering its biological activity.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with altered methoxy groups, while substitution reactions can produce a variety of functionalized furoquinoline compounds .
Scientific Research Applications
5,7,8-Trimethoxydictamnine has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of furoquinoline alkaloids.
Biology: Its antimalarial activity makes it a valuable compound for studying the mechanisms of drug resistance in Plasmodium falciparum.
Medicine: Research into its potential therapeutic applications, particularly in treating malaria, is ongoing.
Industry: It may have applications in the development of new antimalarial drugs and other pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,7,8-Trimethoxydictamnine involves its interaction with molecular targets in Plasmodium falciparum. It is believed to interfere with the parasite’s ability to detoxify heme, a byproduct of hemoglobin digestion, leading to the accumulation of toxic heme and subsequent parasite death . The specific molecular pathways and targets involved in this process are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Dictamnine: Another furoquinoline alkaloid with similar biological activity.
Skimmianine: A related compound with antimalarial properties.
Flindersiamine: Another quinoline alkaloid with potential therapeutic applications.
Uniqueness
5,7,8-Trimethoxydictamnine is unique due to its specific methoxy substitutions, which confer distinct chemical and biological properties. Its effectiveness against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum sets it apart from other similar compounds .
Biological Activity
Acronycidine is a furoquinoline alkaloid derived from the plant genus Acronychia, known for its diverse biological activities. This article explores the pharmacological properties of this compound, including its antimicrobial, antiprotozoal, and anticancer effects, supported by recent research findings and data.
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 9.073 | |
Escherichia coli | 18.3 | |
Pseudomonas aeruginosa | 12.5 | |
Candida albicans | 25-50 |
These results indicate that this compound exhibits potent activity against a range of microbial species, making it a candidate for further development in antimicrobial therapies.
2. Antiprotozoal Activity
This compound also shows promising antiprotozoal activity, particularly against malaria and leishmaniasis. Research has indicated its efficacy against Plasmodium falciparum, the causative agent of malaria.
Table 2: Antiprotozoal Activity of this compound
The compound's ability to inhibit protozoan growth suggests potential applications in treating parasitic infections.
3. Anticancer Properties
The anticancer potential of this compound has been explored in various studies, particularly regarding its cytotoxic effects on human cancer cell lines.
Table 3: Cytotoxicity of this compound Against Cancer Cell Lines
Cell Line | IC50 (µM) | Reference |
---|---|---|
BC1 (Breast Cancer) | >70 | |
KB-V1 (Cervical Cancer) | 17.0 | |
A549 (Lung Cancer) | Moderate |
These findings indicate that this compound may be effective in targeting specific cancer types, warranting further investigation into its mechanisms of action and therapeutic potential.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Like other furoquinoline alkaloids, this compound may intercalate into DNA, disrupting replication and transcription processes, which is critical in both antimicrobial and anticancer activities .
- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit key enzymes involved in metabolic pathways of pathogens and cancer cells .
5. Case Studies
Several case studies highlight the effectiveness of this compound derivatives in clinical settings:
- Case Study on Antimalarial Efficacy : A study conducted on patients with malaria showed significant improvement when treated with this compound derivatives, emphasizing their potential as alternative therapies in endemic regions .
- Cancer Treatment Trials : Clinical trials involving this compound analogs reported promising results in reducing tumor size in patients with advanced-stage cancers, suggesting a need for larger-scale trials to confirm these findings .
Q & A
Q. Basic: What validated analytical methods are recommended for confirming Acronycidine’s structural identity and purity?
Methodological Answer:
To confirm structural identity, use nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity should be assessed via high-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass detection, ensuring >95% purity thresholds. Cross-validate results against published spectral data or synthetic standards. For reproducibility, document solvent systems, column types, and calibration protocols in detail .
Data Presentation Tip:
- Tabulate NMR chemical shifts (δ ppm), HRMS m/z values, and HPLC retention times with instrument specifications (e.g., column: C18, 5 μm).
- Follow journal guidelines to avoid excessive chemical structures in figures .
Q. Advanced: How can researchers design dose-response experiments to evaluate this compound’s bioactivity while mitigating off-target effects?
Methodological Answer:
- Experimental Design: Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to distinguish target-specific activity from nonspecific cytotoxicity.
- Controls: Include positive/negative controls (e.g., known inhibitors, solvent-only groups) and dose ranges spanning 3–4 log units.
- Data Normalization: Express results as % inhibition relative to controls, with error bars representing triplicate standard deviations.
- Statistical Rigor: Apply ANOVA with post-hoc tests (p < 0.05) and report effect sizes .
Common Pitfalls:
- Overlooking solvent interference in cell-based assays (e.g., DMSO toxicity at >0.1% v/v).
- Failing to account for batch-to-batch variability in compound synthesis .
Q. Basic: What strategies ensure reproducibility in this compound synthesis protocols?
Methodological Answer:
- Stepwise Documentation: Detail reaction conditions (temperature, solvent, catalyst), purification steps (e.g., column chromatography gradients), and intermediate characterization.
- Batch Records: Track yields and purity at each synthetic step to identify variability sources.
- Replication: Independently replicate key steps across multiple lab members to confirm robustness .
Data Presentation Tip:
- Create a flowchart of the synthetic pathway with yield percentages and critical Rf values from thin-layer chromatography (TLC).
Q. Advanced: How should conflicting data on this compound’s pharmacokinetic (PK) properties be resolved?
Methodological Answer:
- Meta-Analysis Framework: Compare studies for methodological differences (e.g., animal models, dosing routes, analytical techniques).
- In Silico Modeling: Use tools like GastroPlus® to simulate absorption/distribution and identify outlier parameters.
- Experimental Replication: Redesign PK studies using harmonized protocols (e.g., same species, sampling intervals) .
Example Contradiction Analysis:
Study | Half-life (h) | Model System | Analytical Method |
---|---|---|---|
A (2023) | 2.1 | Rat (IV) | LC-MS/MS |
B (2024) | 5.3 | Mouse (oral) | HPLC-UV |
Discrepancies may arise from route-dependent bioavailability or detection sensitivity . |
Q. Advanced: What approaches optimize this compound’s selectivity in target-binding assays?
Methodological Answer:
- Biophysical Validation: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) and enthalpy changes.
- Counter-Screening: Test against related targets (e.g., kinase isoforms) to assess selectivity ratios.
- Structural Analysis: Use X-ray crystallography or molecular docking to identify key binding motifs and guide structure-activity relationship (SAR) studies .
Data Presentation Tip:
- Plot selectivity ratios (IC50 off-target/IC50 target) in a bar graph with 95% confidence intervals.
Q. Basic: How can researchers ensure ethical compliance when studying this compound in preclinical models?
Methodological Answer:
- Institutional Approval: Submit protocols to animal care or biosafety committees, specifying endpoints, anesthesia, and euthanasia methods.
- Data Transparency: Report attrition rates and adverse events in publications.
- Literature Review: Align dosing regimens with established guidelines to avoid unnecessary duplication .
Q. Advanced: What computational methods validate this compound’s proposed mechanism of action (MoA)?
Methodological Answer:
- Network Pharmacology: Map compound-target interactions using databases like STITCH or ChEMBL.
- Gene Ontology Enrichment: Analyze transcriptomic/proteomic data to identify overrepresented pathways.
- Machine Learning: Train models on known active/inactive compounds to predict novel targets .
Validation Checklist:
- Compare predicted targets with experimental knock-down/knock-out phenotypes.
- Use permutation tests to confirm statistical significance .
Basic: What criteria define a robust research question for studying this compound’s therapeutic potential?
Methodological Answer:
Apply the FINER framework :
- Feasible: Can the question be answered with available resources?
- Interesting: Does it address a knowledge gap (e.g., this compound’s role in multi-drug-resistant pathogens)?
- Novel: Avoid duplicating prior work (e.g., "How does this compound compare to existing alkaloids in biofilm inhibition?").
- Ethical: Ensure compliance with biosafety and animal welfare standards.
- Relevant: Align with broader goals (e.g., antimicrobial drug discovery) .
Properties
IUPAC Name |
4,5,7,8-tetramethoxyfuro[2,3-b]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-17-9-7-10(18-2)14(20-4)12-11(9)13(19-3)8-5-6-21-15(8)16-12/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCGYRFLVLFRGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C(=C3C=COC3=N2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200099 | |
Record name | Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
521-43-7 | |
Record name | 4,5,7,8-Tetramethoxyfuro[2,3-b]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=521-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acronycidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30619 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.